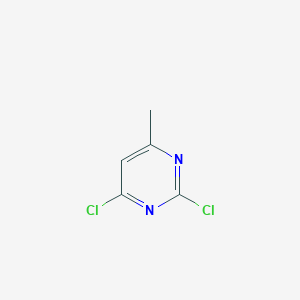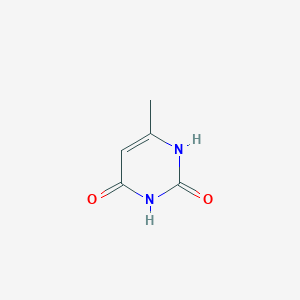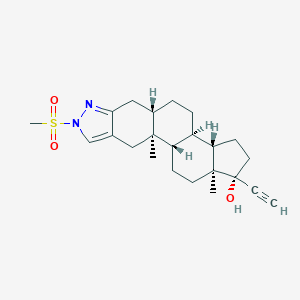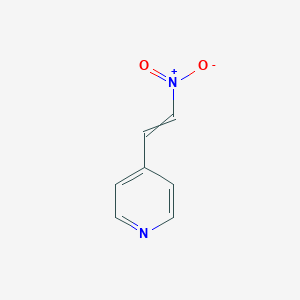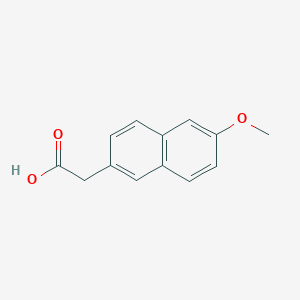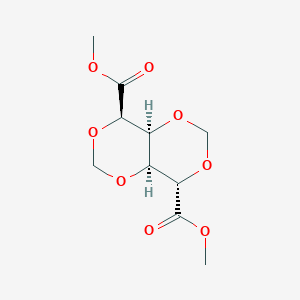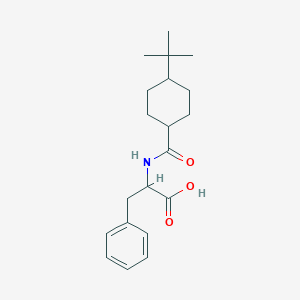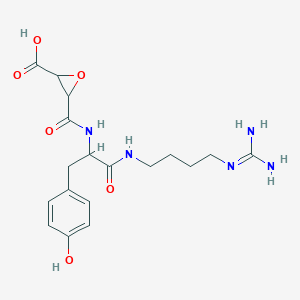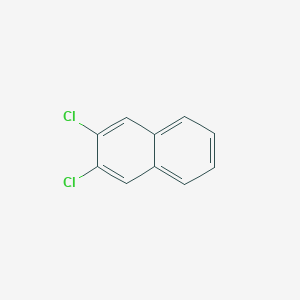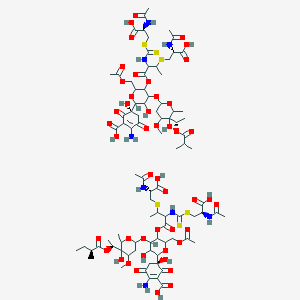
Paldimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paldimycin is a synthetic organic compound . It is a mixture of Paldimycins A and B, also known as U-67963 and U-67964, which were derived from paulomycins A and B . Paldimycin acts as a protein synthesis inhibitor and exhibits good antibacterial activity against Gram-positive pathogens .
Synthesis Analysis
Paldimycin is synthesized from paulomycins A and B . The synthesis involves reacting paulomycin with N-acetyl-L-cysteine . The resulting product, paldimycin, has chromatographic behavior and physical and chemical properties identical to the properties of the corresponding antibiotics produced by Streptomyces paulus .Molecular Structure Analysis
The IUPAC name of Paldimycin is quite complex, indicating a large and intricate molecular structure . The 2D structure of Paldimycin can be found in the IUPHAR/BPS Guide to Pharmacology .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Paldimycin include the reaction of paulomycin with N-acetyl-L-cysteine . This reaction leads to the formation of Paldimycin A and Paldimycin B .Aplicaciones Científicas De Investigación
Intracellular Killing of Staphylococcus aureus : Paldimycin demonstrated a significant reduction in the viable count of intracellular Staphylococcus aureus in a high-volume bovine polymorphonuclear neutrophil assay, highlighting its potential in treating infections caused by this bacterium (Sanchez, Ford, & Yancey, 1986).
Sensitivity Enhancement to Serum : The antibiotic increased the sensitivity of Staphylococcus aureus 502A to serum, killing 30-50% of the bacteria, suggesting its role in enhancing the body's natural defenses against bacterial infections (Cialdella, Ulrich, & Marshall, 1988).
Comparative Activity Against Gram-Positive Bacteria : Paldimycin was found to have comparable activity to vancomycin against 215 gram-positive bacteria, including staphylococci, streptococci, enterococci, and Listeria monocytogenes. This places it among the important antibiotics for treating infections caused by these organisms (Eliopoulos, Reiszner, & Moellering, 1987).
Radioactive Antibiotic Properties : As a radioactive antibiotic produced by Streptomyces paulus, Paldimycin has a specific activity of up to 11.4 Ci per milligram of paulomycin, opening avenues for its use in radiopharmaceutical applications (Hsi et al., 1989).
Superiority in Bactericidal Concentration : In a comparative study, Paldimycin emerged as the most active agent with a bactericidal concentration of 0.4 mg/l, demonstrating its potent antimicrobial properties (Maple, Hamilton-miller, & Brumfitt, 1989).
Activity Against Gram-Positive Cocci : Paldimycin is generally more susceptible to gram-positive cocci than vancomycin, indicating its potential as a more effective treatment option for infections caused by these bacteria (Pohlod, Saravolatz, & Somerville, 1987).
Inactivity Against Anaerobic Gram-Positive Bacteria : The antibiotic was found to be inactive against most genera of anaerobic gram-positive bacteria, highlighting its specificity and potential limitations (Chow & Cheng, 1988).
Cytotoxicity and Binding Mechanism : Paldimycin sodium exhibited greater basal cytotoxicity than other antibiotics, with protein binding (sulphydryl binding) being a principal mechanism in its cytotoxicity in Chang liver cells. This aspect of its action is crucial for understanding its safety profile (Linseman et al., 1992).
Propiedades
IUPAC Name |
(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid;(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64N4O23S3.C43H62N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50;1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60);15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16-,17?,18?,19-,23-,24-,26?,27?,28?,31?,32?,33?,34?,36?,43+,44?;16?,17?,18-,22-,23-,25?,26?,27?,30?,31?,32?,33?,35?,42+,43?/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHJMNNDPYEUOT-ILYCIZJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H126N8O46S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2212.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102426-96-0 |
Source


|
| Record name | Paldimycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102426960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

